Technical Whitepaper: Synthesis, Characterization, and Application Profiling of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide
Technical Whitepaper: Synthesis, Characterization, and Application Profiling of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide
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Executive Summary
In the landscape of small-molecule drug discovery, bifunctional scaffolds serve as critical nodes for library generation and hit-to-lead optimization. N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide , cataloged under CAS 1019352-99-8 [3.2], is a highly versatile phenoxyacetamide derivative. Historically, phenoxyacetic acid derivatives have formed the backbone of numerous agrochemical standards[1]. However, modern medicinal chemistry has repurposed this privileged scaffold to modulate non-traditional drug targets, including the innate immune system (e.g., the STING pathway) and specific phosphatase networks like SSH1[2].
This whitepaper provides an authoritative guide on the physicochemical properties, structural utility, and a causality-driven, self-validating synthetic protocol for this compound.
Structural & Physicochemical Profiling
Understanding the physicochemical boundaries of a scaffold is the first step in predicting its pharmacokinetic behavior. The compound exhibits a balanced lipophilicity-to-polarity ratio, making it an excellent candidate for cellular assays.
Table 1: Quantitative Physicochemical Data
| Property | Value | Mechanistic Implication |
| Chemical Name | N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | Formal IUPAC nomenclature. |
| CAS Number | 1019352-99-8[3] | Unique registry identifier for library sourcing. |
| Molecular Formula | C₁₅H₁₅ClN₂O₂ | Defines the atomic composition. |
| Molecular Weight | 290.75 g/mol | Well within Lipinski’s Rule of 5 for oral bioavailability. |
| H-Bond Donors | 2 (Amide NH, Amine NH₂) | Facilitates target protein interaction via hydrogen bonding. |
| H-Bond Acceptors | 3 (Ether O, Amide O, Amine N) | Enhances solubility and target binding affinity. |
| Rotatable Bonds | 5 | Provides sufficient conformational flexibility to adapt to binding pockets without excessive entropic penalty. |
Pharmacophore Mapping & Structural Utility
The architecture of CAS 1019352-99-8[3] is modular, presenting four distinct regions that can be independently tuned. The terminal primary aniline acts as a synthetic handle, allowing researchers to rapidly generate analog libraries via Buchwald-Hartwig cross-coupling, reductive amination, or further acylation.
Caption: Pharmacophore mapping and modular diversification regions of the target scaffold.
Causality-Driven Synthetic Methodology
As an application scientist, I frequently observe researchers attempting to synthesize this molecule via the direct coupling of 2-(4-chloro-3-methylphenoxy)acetic acid with p-phenylenediamine. This is a fundamental methodological error. Because p-phenylenediamine possesses two sterically and electronically similar primary amines, direct coupling inevitably yields a statistical mixture of mono-acylated product, bis-acylated byproduct, and unreacted diamine. This complicates purification and drastically reduces yield.
The Solution: We must employ a self-validating, regiocontrolled strategy utilizing 4-nitroaniline as the initial coupling partner. The strongly electron-withdrawing nitro group fully deactivates the para-position, preventing any secondary acylation. Subsequent chemoselective reduction yields the target compound with absolute regiocontrol.
Caption: Regiocontrolled synthetic workflow for CAS 1019352-99-8 via a nitro-intermediate strategy.
Step-by-Step Experimental Protocol
Step 1: Williamson Ether Synthesis
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Rationale: Alkylation of the phenoxide ion requires a polar aprotic solvent to maximize nucleophilicity.
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Procedure: Charge a flame-dried flask with 4-chloro-3-methylphenol (1.0 eq) and anhydrous DMF (0.5 M). Add anhydrous K₂CO₃ (1.5 eq) and stir at ambient temperature for 15 minutes. Dropwise add ethyl bromoacetate (1.1 eq) and heat to 60 °C for 4 hours.
Step 2: Saponification
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Rationale: Hydrolysis must be conducted under mild basic conditions to prevent ether cleavage.
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Procedure: Dissolve the crude ester in a 3:1 mixture of THF/H₂O (0.3 M). Add LiOH·H₂O (2.0 eq) and stir at room temperature for 3 hours. Acidify the aqueous layer with 1M HCl to pH 2 to precipitate the free acid. Filter and dry under vacuum.
Step 3: Regiocontrolled Amide Coupling
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Rationale: HATU is selected over EDC/HOBt due to the poor nucleophilicity of the deactivated 4-nitroaniline.
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Procedure: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes to form the active ester. Add 4-nitroaniline (1.1 eq) and stir at 40 °C for 12 hours. Quench with saturated NaHCO₃ and extract with EtOAc.
Step 4: Chemoselective Reduction
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Rationale: Béchamp reduction (Fe/NH₄Cl) is strictly chosen over Pd/C hydrogenation to prevent the potential dehalogenation of the aryl chloride moiety.
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Procedure: Suspend the nitro-acetamide (1.0 eq) in a 4:1 mixture of EtOH/H₂O (0.1 M). Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq). Reflux at 80 °C for 2 hours. Filter hot through Celite to remove iron salts, concentrate, and recrystallize from EtOH.
Self-Validating Analytical Protocols
Trust in chemical synthesis relies on built-in validation checkpoints. The protocol described above is a self-validating system because the transition from Step 3 to Step 4 provides distinct, unambiguous analytical shifts:
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Visual & Chromatographic Validation: The reaction mixture transitions from a deep yellow (characteristic of the conjugated nitro group) to a colorless/pale solution. Thin-Layer Chromatography (TLC) will show a massive shift in polarity (retention factor, Rf ) as the non-polar nitro group is converted to a highly polar, hydrogen-bonding primary amine.
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Infrared (IR) Spectroscopy: The absolute disappearance of the symmetric and asymmetric NO₂ stretches at ~1350 cm⁻¹ and ~1530 cm⁻¹, replaced by a primary amine N-H doublet stretch above 3300 cm⁻¹.
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LC-MS Profiling: Electrospray ionization (ESI+) will demonstrate a clean mass shift from [M+H]+ m/z 321.1 (nitro intermediate) to the target mass of [M+H]+ m/z 291.1.
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¹H NMR (DMSO-d₆): The appearance of a broad singlet integrating to 2 protons at ~5.0 ppm confirms the presence of the terminal -NH₂ group. Furthermore, the upfield shift of the aromatic protons on the aniline ring (due to the electron-donating nature of the newly formed amine compared to the electron-withdrawing nitro group) serves as an internal definitive proof of successful conversion.
References
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[1] AccuStandard. "Pesticide Standards Guide". Source: hpst.cz. URL:
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[2] ProQuest. "Synthesis of Small Molecule Modulators of Non-traditional Drug Targets". Source: proquest.com. URL:
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[3] ChemicalBook. "N-(4-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide". Source: chemicalbook.com. URL:
